molecular formula C18H26N6O6 B12402347 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine

2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine

Cat. No.: B12402347
M. Wt: 422.4 g/mol
InChI Key: HKEBRLAMMIFOKQ-OVHGWZCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the purine base, potentially altering its biological activity.

    Reduction: This can affect the morpholine groups, leading to changes in the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce new functional groups into the morpholine or ribofuranosyl moieties .

Scientific Research Applications

2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The morpholine groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The ribofuranosyl moiety allows it to mimic natural nucleosides, leading to its incorporation into DNA or RNA and subsequent disruption of nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-morpholinyl)-9-b-D-ribofuranosyl-9H-purine is unique due to its combination of morpholine groups and a ribofuranosyl moiety attached to a purine base. This structure allows it to interact with a wide range of biological targets, making it a versatile tool in scientific research .

Properties

Molecular Formula

C18H26N6O6

Molecular Weight

422.4 g/mol

IUPAC Name

(2R,3S,5R)-2-(2,6-dimorpholin-4-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H26N6O6/c25-9-11-13(26)14(27)17(30-11)24-10-19-12-15(22-1-5-28-6-2-22)20-18(21-16(12)24)23-3-7-29-8-4-23/h10-11,13-14,17,25-27H,1-9H2/t11-,13?,14+,17-/m1/s1

InChI Key

HKEBRLAMMIFOKQ-OVHGWZCWSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC3=C2N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O)N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N5CCOCC5

Origin of Product

United States

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